molecular formula C10H6ClF3N2 B11867741 2-Chloro-8-(trifluoromethyl)quinolin-4-amine CAS No. 1708160-46-6

2-Chloro-8-(trifluoromethyl)quinolin-4-amine

Cat. No.: B11867741
CAS No.: 1708160-46-6
M. Wt: 246.61 g/mol
InChI Key: UUJUCRVLVMQJJT-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)quinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group and a chlorine atom in the quinoline ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine typically involves the cyclization of appropriate aniline derivatives with trifluoromethyl-containing reagents. One common method includes the condensation of 2-trifluoromethylaniline with suitable carbonyl compounds under acidic conditions, followed by chlorination and amination steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-8-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to inhibit microtubule polymerization, which is crucial for cell division, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)quinolin-4-amine
  • 8-Chloro-N-(4-(trifluoromethoxy)phenyl)quinolin-2-amine
  • 4-Trifluoromethyl-2-anilinoquinoline

Uniqueness

2-Chloro-8-(trifluoromethyl)quinolin-4-amine is unique due to the presence of both a chlorine atom and a trifluoromethyl group in the quinoline ring. This combination enhances its chemical stability and biological activity compared to other quinoline derivatives .

Properties

CAS No.

1708160-46-6

Molecular Formula

C10H6ClF3N2

Molecular Weight

246.61 g/mol

IUPAC Name

2-chloro-8-(trifluoromethyl)quinolin-4-amine

InChI

InChI=1S/C10H6ClF3N2/c11-8-4-7(15)5-2-1-3-6(9(5)16-8)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

UUJUCRVLVMQJJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N)Cl

Origin of Product

United States

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